molecular formula C25H23N3O4 B2959069 ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-46-1

ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No. B2959069
M. Wt: 429.476
InChI Key: ULGZIELJJFJICI-CVKSISIWSA-N
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Description

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .

Scientific Research Applications

Synthesis and Optical Properties

  • Synthesis and Photophysical Behavior : The base-catalyzed Claisen–Schmidt type condensation has been explored for synthesizing derivatives related to the given compound. The absorption and fluorescence spectra, along with E-Z photoisomerisation behaviors at different temperatures, have been studied, highlighting their potential in photophysical applications (Vyňuchal et al., 2008).

Antiproliferative Activity

  • Antiproliferative and Optical Activities : Novel Schiff bases derived from indole and biphenyl, resembling the core structure of the compound , have shown antiproliferative capabilities against certain cancer cell lines. This suggests a potential avenue for cancer research, utilizing similar compounds for therapeutic purposes (Tan et al., 2019).

Catalytic and Synthetic Applications

  • Hydrohydrazination and Fischer Indole Cyclization : Titanium-catalyzed hydrohydrazination with monosubstituted hydrazines, followed by Fischer indole cyclization, has been employed to synthesize NH-indoles and various heterocycles, demonstrating the compound's utility in catalytic processes and heterocycle synthesis (Banerjee et al., 2008).

Chemosensor Applications

  • Colorimetric Chemosensor : A study has synthesized a colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system, indicating the potential of using structurally similar compounds for metal ion detection. The synthesized chemosensor exhibited selective recognition of Co2+, Zn2+, and Cu2+ through significant color changes, showcasing its application in environmental monitoring and analytical chemistry (Aysha et al., 2021).

properties

IUPAC Name

ethyl 3-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-3-31-25(30)24-20-12-11-19(14-22(20)28-13-5-4-6-21(24)28)32-16-23(29)27-26-15-18-9-7-17(2)8-10-18/h4-15H,3,16H2,1-2H3,(H,27,29)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGZIELJJFJICI-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN=CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N/N=C/C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

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